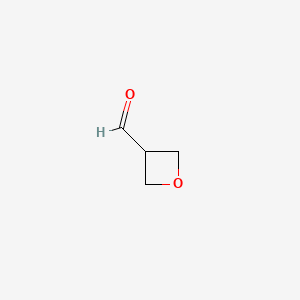

Oxetane-3-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

oxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBRGMZDWYEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693535 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305207-52-6 | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to Oxetane-3-carbaldehyde

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-3-carbaldehyde, a strained four-membered heterocyclic aldehyde, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its parent ring, the oxetane, was first synthesized in the 1870s by Reboul.[1] However, for much of its history, the oxetane remained a curiosity due to the challenges associated with its synthesis and the perceived instability of the strained ring. The resurgence of interest in oxetanes, particularly 3-substituted oxetanes, can be largely attributed to the work of Carreira and colleagues, who demonstrated their utility as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] This revelation has propelled the development of synthetic methodologies to access functionalized oxetanes, including oxetane-3-carbaldehyde, a versatile intermediate for the introduction of the oxetane moiety into complex molecules. This guide provides a comprehensive overview of the historical context of its synthesis, modern experimental protocols, and key physicochemical data.

Historical Context: The Path to Functionalized Oxetanes

While a singular "discovery" paper for oxetane-3-carbaldehyde is not prominent in the historical literature, its existence is the culmination of over a century of research into the synthesis and functionalization of the oxetane ring. The early work on oxetanes primarily focused on the synthesis of the parent ring and simple alkyl-substituted derivatives. The development of robust methods for the introduction of functional groups, particularly at the 3-position, was a critical advancement that paved the way for the synthesis of compounds like oxetane-3-carbaldehyde.

Several key synthetic strategies have been instrumental in the evolution of oxetane chemistry:

-

The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition of an alkene with a carbonyl compound, first described by Paternò in 1909, offers a direct route to the oxetane ring.[2]

-

Williamson Ether Synthesis: The intramolecular cyclization of a 1,3-halohydrin remains one of the most common and reliable methods for forming the oxetane ring.[3][4]

-

Epoxide Ring Expansion: The reaction of epoxides with sulfur or selenium ylides can provide a pathway to oxetanes through ring expansion.[2]

The increasing demand for 3-substituted oxetanes in drug discovery spurred the development of more sophisticated and efficient synthetic routes, leading to the preparation of key intermediates like oxetan-3-one and oxetane-3-methanol, the direct precursors to oxetane-3-carbaldehyde.

Physicochemical and Safety Data

A summary of the key quantitative data for oxetane-3-carbaldehyde is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6O2 | [1] |

| Molecular Weight | 86.09 g/mol | [1][5] |

| Boiling Point | 134.2 ± 15.0 °C at 760 mmHg | [5] |

| Flash Point | 42.3 ± 13.9 °C | [5] |

| Physical Form | Liquid | [5] |

| Purity | 95% | [5] |

| Storage Temperature | -20°C, under nitrogen | [5] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501[5]

Experimental Protocols for Synthesis

The synthesis of oxetane-3-carbaldehyde is most commonly achieved through the oxidation of oxetane-3-methanol or via a homologation sequence starting from oxetan-3-one.

Method 1: Oxidation of Oxetane-3-methanol

This is a direct and widely used method for the preparation of oxetane-3-carbaldehyde. The choice of oxidizing agent is crucial to avoid over-oxidation or degradation of the strained oxetane ring.

Protocol:

-

Reagents: Oxetane-3-methanol, Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP), Dichloromethane (CH2Cl2).

-

Procedure (using PDC):

-

To a solution of commercially available oxetane-3-methanol in dichloromethane, add pyridinium dichromate (PDC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, the reaction mixture can be filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate, a solution of crude oxetane-3-carbaldehyde in dichloromethane, is often used directly in subsequent reactions without extensive purification due to the volatility of the product.

-

-

Procedure (using DMP):

-

Dissolve oxetane-3-methanol in dichloromethane.

-

Add Dess-Martin Periodinane (DMP) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Method 2: Homologation of Oxetan-3-one

A multi-step procedure has been developed for the preparation of oxetane-3-carbaldehyde starting from oxetan-3-one. This method involves a mild homologation sequence.

Protocol Overview:

A detailed, step-by-step protocol for this multi-pot procedure is complex and involves several intermediates. The key transformations are:

-

Wittig-type olefination of oxetan-3-one to introduce a one-carbon extension.

-

Reduction of the resulting α,β-unsaturated ester to an allylic alcohol.

-

Protection of the alcohol.

-

Oxidative cleavage of the double bond to yield the desired aldehyde.

This route is more involved but offers an alternative for accessing the target molecule from a different starting material.

Logical Workflow for the Synthesis of Oxetane-3-carbaldehyde

The following diagram illustrates the logical relationship between the starting materials and the target molecule, oxetane-3-carbaldehyde, via the two primary synthetic routes.

Caption: Synthetic pathways to oxetane-3-carbaldehyde.

Conclusion

Oxetane-3-carbaldehyde stands as a testament to the progress in synthetic organic chemistry, enabling the incorporation of the valuable oxetane motif into a wide array of molecules. While its specific "discovery" is not marked by a single historical event, its availability is the result of a rich history of developing methods to construct and functionalize the oxetane ring. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging this important building block for the advancement of drug discovery and development.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Oxetane-3-carbaldehyde: Core Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of Oxetane-3-carbaldehyde. This valuable building block is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the strained oxetane ring.

Core Chemical and Physical Properties

Oxetane-3-carbaldehyde is a colorless to light yellow liquid. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 1305207-52-6 | [1][2][3] |

| Molecular Formula | C₄H₆O₂ | [1][2][3] |

| Molecular Weight | 86.09 g/mol | [1][2][3] |

| Predicted Boiling Point | 134.2 ± 15.0 °C | [1][4] |

| Predicted Density | 1.254 ± 0.06 g/cm³ | [1][4] |

| Purity | Typically ≥95% | [5] |

| Physical Form | Liquid | [5] |

| Storage Temperature | -20°C, under inert atmosphere (e.g., nitrogen) | [3][5] |

Synthesis of Oxetane-3-carbaldehyde

A common and effective method for the preparation of Oxetane-3-carbaldehyde is the oxidation of the commercially available precursor, oxetane-3-methanol.[2] The oxetane ring is known to be sensitive to harsh reaction conditions, particularly strong oxidizing agents, acids, and bases, which can lead to ring-opening.[2][6][7] Therefore, milder oxidation protocols are preferred.

Experimental Protocol: Oxidation of Oxetane-3-methanol

This protocol is based on the use of pyridinium dichromate (PDC), a milder oxidizing agent suitable for this transformation.[2]

Materials:

-

Oxetane-3-methanol

-

Pyridinium dichromate (PDC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetane-3-methanol in anhydrous dichloromethane.

-

To this solution, add pyridinium dichromate (PDC) in one portion. The molar ratio of PDC to the alcohol is typically around 1.5 to 2 equivalents.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the reaction mixture is typically a heterogeneous brown suspension.

-

Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane to ensure complete recovery of the product.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude Oxetane-3-carbaldehyde is often obtained as a solution in dichloromethane and can be used directly in subsequent reactions.[2] If higher purity is required, purification can be achieved by flash column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of Oxetane-3-carbaldehyde. While specific spectra are proprietary to suppliers, the expected spectral features can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the protons on the oxetane ring. The aldehyde proton (CHO) will appear as a singlet or a triplet (if coupled to the C3 proton) in the downfield region, typically between δ 9-10 ppm. The protons on the oxetane ring will likely exhibit complex splitting patterns in the upfield region (δ 3-5 ppm) due to their diastereotopic nature and coupling with each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display three distinct signals:

-

A signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (δ 190-200 ppm).

-

Signals for the methylene carbons (C2 and C4) of the oxetane ring, shifted downfield due to the adjacent oxygen atom (typically δ 60-80 ppm).

-

A signal for the methine carbon (C3) attached to the aldehyde group.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. The C-O-C stretching of the oxetane ether linkage will also be present, usually in the region of 950-1150 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of Oxetane-3-carbaldehyde (86.09 g/mol ) would be observed.[8] Common fragmentation patterns may include the loss of the formyl group (CHO) or cleavage of the oxetane ring.

Reactivity and Chemical Behavior

The chemical reactivity of Oxetane-3-carbaldehyde is dominated by the aldehyde functional group and the strained oxetane ring.

Reactions of the Aldehyde Group: The aldehyde group undergoes typical nucleophilic addition reactions. For instance, it readily reacts with Grignard reagents to form secondary alcohols.[2] Other common aldehyde reactions such as Wittig reactions, reductions to the corresponding alcohol (oxetane-3-methanol), and reductive aminations are also expected to proceed.

Reactivity of the Oxetane Ring: The oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under certain conditions.[9][10]

-

Acidic Conditions: The oxetane ring is prone to ring-opening in the presence of strong acids.[6][7] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons.

-

Basic Conditions: While generally more stable under basic conditions than acidic ones, strong bases can also promote ring-opening, particularly at elevated temperatures.[2]

-

Nucleophilic Attack: Strong nucleophiles can open the oxetane ring, although this is less facile than for the more strained epoxide ring.[11]

The stability of the oxetane ring is a key consideration in planning synthetic routes involving Oxetane-3-carbaldehyde. It is generally advisable to perform reactions under mild and, if possible, neutral conditions to preserve the four-membered ring.

Safety and Handling

Oxetane-3-carbaldehyde is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

This guide is intended to provide a detailed overview of the fundamental properties and chemistry of Oxetane-3-carbaldehyde for research and development purposes. For more specific applications and safety information, always refer to the supplier's safety data sheet (SDS) and relevant scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [m.chemicalbook.com]

- 4. Chemical Space Exploration of Oxetanes [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetane-3-carbaldehyde | C4H6O2 | CID 53346603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Oxetane-3-carbaldehyde: A Technical Guide for Chemical Researchers

CAS Number: 1305207-52-6

Introduction

Oxetane-3-carbaldehyde is a four-membered heterocyclic compound containing an aldehyde functional group. This strained cyclic ether has emerged as a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a bioisostere for commonly employed functionalities like gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and conformational preference.[1][2][3] Oxetane-3-carbaldehyde, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including those with therapeutic potential for treating blood disorders.[4][5] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of Oxetane-3-carbaldehyde are summarized in the table below. This data is compiled from various chemical suppliers and databases.[6][7][8][9][10]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₂ | [6][8][10] |

| Molecular Weight | 86.09 g/mol | [7][9][10] |

| Appearance | Liquid | [6][7] |

| Boiling Point | 134.2 ± 15.0 °C at 760 mmHg (Predicted) | [6][9] |

| Density | 1.3 g/cm³ (Predicted: 1.254 ± 0.06 g/cm³) | [7][9] |

| Flash Point | 42.3 ± 13.9 °C | [6] |

| Refractive Index | 1.55 | [7] |

| Purity | Typically ≥95% (GC) | [6][7][8] |

| Storage Temperature | -20°C, stored under nitrogen | [6][7] |

| InChI | 1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2 | [6][10] |

| InChIKey | FYCBRGMZDWYEHI-UHFFFAOYSA-N | [6][10] |

| SMILES | O=CC1COC1 | [8][10] |

Synthesis of Oxetane-3-carbaldehyde

The synthesis of Oxetane-3-carbaldehyde can be challenging due to the inherent ring strain of the oxetane moiety, which makes it susceptible to opening under harsh reaction conditions. Mild and efficient synthetic routes are therefore preferred. Two primary methods for its preparation are the oxidation of oxetan-3-ylmethanol and the homologation of oxetan-3-one.

Oxidation of Oxetan-3-ylmethanol

A common and direct method for the synthesis of Oxetane-3-carbaldehyde is the oxidation of the corresponding primary alcohol, oxetan-3-ylmethanol. This transformation can be achieved using various oxidizing agents. Mild reagents are favored to avoid over-oxidation to the carboxylic acid or degradation of the oxetane ring.

Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC) [4]

This protocol is based on a literature procedure for the synthesis of oxetane-containing analogues.[4]

-

Materials:

-

Oxetan-3-ylmethanol

-

Pyridinium dichromate (PDC)

-

Dichloromethane (DCM), anhydrous

-

Celpure® P65

-

Silica gel

-

-

Procedure:

-

To a solution of oxetan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) is added Celpure® P65.

-

Pyridinium dichromate (PDC) (1.5 eq) is added in one portion to the stirred suspension.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a plug of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure to yield crude Oxetane-3-carbaldehyde as a solution in DCM.

-

-

Notes:

Synthesis via Homologation of Oxetane-3-one

An alternative approach involves a multi-step homologation of the readily available oxetan-3-one. This method circumvents the direct oxidation of a sensitive alcohol and has been developed as a 4-pot telescoped procedure. The key steps include a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage to yield the desired aldehyde.

Applications in Organic Synthesis and Drug Discovery

Oxetane-3-carbaldehyde is a key intermediate in the synthesis of various substituted oxetanes for drug discovery programs. The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and additions of organometallic reagents.

A notable application is its use in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives, which are being investigated for the treatment of blood disorders.[4][5]

Experimental Protocol: Grignard Reaction with Oxetane-3-carbaldehyde [4]

This protocol describes a general procedure for the addition of a Grignard reagent to Oxetane-3-carbaldehyde, a common transformation for this substrate.[4]

-

Materials:

-

Crude Oxetane-3-carbaldehyde in DCM

-

Aryl or alkyl bromide

-

Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

A solution of the aryl or alkyl bromide (1.2 eq) in anhydrous THF is cooled to the desired temperature (e.g., -20 °C).

-

The isopropylmagnesium chloride-lithium chloride complex (1.1 eq) is added dropwise, and the mixture is stirred to facilitate the metal-halogen exchange and formation of the Grignard reagent.

-

A solution of crude Oxetane-3-carbaldehyde (1.0 eq) in DCM is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., -78 °C).

-

The reaction is stirred at this temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

-

Experimental Workflows

Caption: Synthetic workflow for the oxidation of Oxetan-3-ylmethanol.

Caption: Workflow for the Grignard reaction with Oxetane-3-carbaldehyde.

Safety Information

Oxetane-3-carbaldehyde is classified as a warning-level hazard.[6] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Oxetane-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its utility stems from the desirable properties imparted by the oxetane ring and the reactivity of the aldehyde functional group. While its synthesis requires careful consideration of reaction conditions to preserve the strained ring system, established protocols provide reliable access to this important intermediate. The continued exploration of the chemistry of Oxetane-3-carbaldehyde is expected to lead to the development of new therapeutic agents with improved pharmacological profiles.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 10. researchgate.net [researchgate.net]

Oxetane-3-carbaldehyde: A Technical Guide for Drug Development Professionals

Introduction: Oxetane-3-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. As a versatile synthetic building block, its incorporation into molecular scaffolds can lead to notable improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of Oxetane-3-carbaldehyde, including its chemical identity, physicochemical properties, synthesis protocols, and its strategic application in drug development. The unique structural features of the oxetane ring, a four-membered ether, can impart desirable characteristics such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity when used as a surrogate for more common functionalities like gem-dimethyl or carbonyl groups.[1][2][3]

Chemical Identity and Synonyms

The compound with the systematic IUPAC name oxetane-3-carbaldehyde is a key intermediate in organic synthesis.[4][5][6] It is recognized by several synonyms and unique identifiers crucial for database searches and procurement.

| Identifier | Value |

| IUPAC Name | oxetane-3-carbaldehyde[4][5][6] |

| CAS Number | 1305207-52-6[4][5] |

| Molecular Formula | C₄H₆O₂[4][7][8] |

| Synonyms | 3-Oxetanecarboxaldehyde, 3-Formyloxetane, Qxetane-3-carbaldehyde[7][8] |

Physicochemical Properties

The physicochemical properties of Oxetane-3-carbaldehyde are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 86.09 g/mol | [4][5][8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point (Predicted) | 134.2 ± 15.0 °C at 760 mmHg | [7][8][9] |

| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [8][9] |

| Flash Point | 42.3 ± 13.9 °C | [7] |

| Purity | Typically ≥95% | [7][8] |

| Storage Conditions | -20°C, stored under a nitrogen atmosphere | [7] |

| InChI Key | FYCBRGMZDWYEHI-UHFFFAOYSA-N | [4][5][7] |

| SMILES | O=CC1COC1 | [4] |

Experimental Protocols: Synthesis of Oxetane-3-carbaldehyde

The most common and efficient method for the synthesis of Oxetane-3-carbaldehyde is the oxidation of the corresponding primary alcohol, oxetan-3-ylmethanol. The Swern oxidation is a widely used protocol due to its mild reaction conditions and high tolerance for various functional groups.[10][11]

3.1. Synthesis via Swern Oxidation

This protocol details the oxidation of oxetan-3-ylmethanol to Oxetane-3-carbaldehyde using a Swern oxidation procedure.

Materials:

-

Oxetan-3-ylmethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (three-neck flask, dropping funnels, etc.)

-

Magnetic stirrer and stirring bar

-

Cooling bath (dry ice/acetone, -78 °C)

Procedure:

-

Preparation of the Activator: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Chloro(dimethyl)sulfonium Chloride: To the cooled solution, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM dropwise via a dropping funnel. Control the addition rate to maintain the internal temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Addition of the Alcohol: Prepare a solution of oxetan-3-ylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.

-

Addition of Base and Product Formation: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 20 minutes.

-

Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Oxetane-3-carbaldehyde can be purified by flash column chromatography on silica gel.

Safety Precautions: The Swern oxidation generates carbon monoxide gas and dimethyl sulfide, which is malodorous. This procedure must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Drug Discovery and Development

The oxetane motif is increasingly utilized in drug discovery to enhance the properties of lead compounds.[2][12] Oxetane-3-carbaldehyde serves as a crucial starting material for introducing this valuable scaffold.

4.1. Role as a Synthetic Intermediate

Oxetane-3-carbaldehyde is a key building block in the synthesis of more complex molecules. For instance, it is used in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives, which are investigated for the treatment of blood disorders.[8][9] The aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

4.2. Impact on Physicochemical Properties

The incorporation of the oxetane ring can significantly improve the drug-like properties of a molecule:

-

Increased Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility compared to non-polar analogs like gem-dimethyl groups.[1][3]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than other functional groups, which can lead to improved pharmacokinetic profiles.[1]

-

Reduced Lipophilicity: Replacing lipophilic groups with the more polar oxetane moiety can help to optimize the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the synthetic pathway from a commercially available precursor to a final drug candidate, highlighting the role of Oxetane-3-carbaldehyde.

Caption: Synthetic workflow for the preparation of a drug candidate using Oxetane-3-carbaldehyde.

5.2. Impact of Oxetane Moiety on Drug Properties

This diagram illustrates the logical relationship between incorporating an oxetane moiety and the resulting improvements in drug-like properties.

Caption: The positive impact of the oxetane moiety on key drug properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxetane-3-carbaldehyde | C4H6O2 | CID 53346603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxetane-3-carbaldehyde [synhet.com]

- 7. Oxetane-3-carbaldehyde | 1305207-52-6 [sigmaaldrich.com]

- 8. Oxetane-3-carbaldehyde - Protheragen [protheragen.ai]

- 9. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [m.chemicalbook.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Oxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of oxetane-3-carbaldehyde. This compound, featuring a strained four-membered oxetane ring appended with a carbaldehyde group, presents a unique stereoelectronic profile of significant interest in medicinal chemistry and drug design. The oxetane motif is increasingly utilized as a versatile surrogate for commonly employed functional groups, such as gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties like solubility and metabolic stability. A thorough understanding of its structural nuances is therefore critical for leveraging its full potential in the development of novel therapeutics.

Molecular Structure

The following tables summarize the predicted geometric parameters for the most stable conformers of oxetane-3-carbaldehyde, based on DFT calculations at the B3LYP/6-31G(d) level of theory. These values provide a quantitative basis for understanding the molecule's three-dimensional architecture.

Table 1: Predicted Bond Lengths for Oxetane-3-carbaldehyde

| Bond | Equatorial Conformer (Å) | Axial Conformer (Å) |

| O1 - C2 | 1.45 | 1.45 |

| C2 - C3 | 1.54 | 1.54 |

| C3 - C4 | 1.54 | 1.54 |

| C4 - O1 | 1.45 | 1.45 |

| C3 - C5 | 1.51 | 1.51 |

| C5 = O2 | 1.21 | 1.21 |

| C3 - H | 1.10 | 1.10 |

| C5 - H | 1.11 | 1.11 |

Table 2: Predicted Bond Angles for Oxetane-3-carbaldehyde

| Angle | Equatorial Conformer (°) | Axial Conformer (°) |

| C4 - O1 - C2 | 91.5 | 91.6 |

| O1 - C2 - C3 | 89.5 | 89.4 |

| C2 - C3 - C4 | 87.0 | 87.0 |

| C3 - C4 - O1 | 89.5 | 89.4 |

| C2 - C3 - C5 | 115.8 | 115.5 |

| C4 - C3 - C5 | 115.8 | 115.5 |

| O2 = C5 - C3 | 124.5 | 124.6 |

| O2 = C5 - H | 120.0 | 119.9 |

| C3 - C5 - H | 115.5 | 115.5 |

Conformational Analysis

The conformational flexibility of oxetane-3-carbaldehyde is primarily dictated by two factors: the puckering of the oxetane ring and the rotational orientation of the exocyclic carbaldehyde group.

Ring Puckering

The oxetane ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The degree of puckering can be described by the ring puckering dihedral angle (C2-C3-C4-O1). For oxetane-3-carbaldehyde, this angle is predicted to be approximately 15-20 degrees, which is more pronounced than in the unsubstituted oxetane (around 8-10 degrees) due to the steric influence of the substituent.

Conformational Isomerism of the Carbaldehyde Group

The carbaldehyde group at the C3 position can adopt two principal conformations: equatorial and axial. In the equatorial conformer, the aldehyde group is positioned in the approximate plane of the ring, minimizing steric interactions. In the axial conformer, the aldehyde group is oriented perpendicular to this plane.

Computational studies indicate that the equatorial conformer is the more stable of the two , with a predicted energy difference of approximately 1-2 kcal/mol. This preference is primarily attributed to the minimization of steric hindrance between the aldehyde group and the hydrogens on the oxetane ring.

Table 3: Predicted Relative Energies of Oxetane-3-carbaldehyde Conformers

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0.0 |

| Axial | 1.5 |

The following diagram illustrates the conformational equilibrium between the equatorial and axial forms of oxetane-3-carbaldehyde.

Experimental Protocols

The synthesis of oxetane-3-carbaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, (oxetan-3-yl)methanol. Two common and effective methods for this transformation are oxidation with pyridinium dichromate (PDC) and Dess-Martin periodinane (DMP).

Synthesis via Pyridinium Dichromate (PDC) Oxidation

This method utilizes the chromium(VI) reagent, pyridinium dichromate, for a relatively mild oxidation.

Materials:

-

(Oxetan-3-yl)methanol

-

Pyridinium dichromate (PDC)

-

Anhydrous dichloromethane (DCM)

-

Celatom® or molecular sieves

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a stirred suspension of (oxetan-3-yl)methanol (1.0 eq) and powdered 3Å molecular sieves in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridinium dichromate (PDC) (1.5 - 2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxetane-3-carbaldehyde.

Synthesis via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective oxidation under neutral conditions.

Materials:

-

(Oxetan-3-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.1 - 1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid and can be monitored by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir the biphasic mixture vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis of oxetane-3-carbaldehyde.

Conclusion

Oxetane-3-carbaldehyde possesses a distinct puckered four-membered ring structure with a preference for the equatorial conformation of its carbaldehyde substituent. The quantitative structural data, derived from computational modeling, provides a solid foundation for understanding its steric and electronic properties. The synthetic protocols outlined offer reliable methods for its preparation, enabling further exploration of its utility in various research and development endeavors. This in-depth understanding of the molecular structure and conformation of oxetane-3-carbaldehyde is paramount for its rational application in the design of next-generation pharmaceuticals and other advanced materials.

Spectroscopic Profile of Oxetane-3-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel building blocks is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the increasingly important synthetic intermediate, oxetane-3-carbaldehyde.

This document summarizes the key spectroscopic data for oxetane-3-carbaldehyde, presenting it in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, ensuring reproducibility and accurate interpretation.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the spectroscopic analysis of oxetane-3-carbaldehyde.

Table 1: ¹H NMR Data for Oxetane-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.85 | s | - | 1H | CHO |

| 4.93 - 4.85 | m | - | 2H | OCH₂ |

| 4.79 - 4.71 | m | - | 2H | OCH₂ |

| 3.85 - 3.75 | m | - | 1H | CHCHO |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for Oxetane-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 200.1 | CHO |

| 71.8 | OCH₂ |

| 49.5 | CHCHO |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data for Oxetane-3-carbaldehyde

| Wavenumber (cm⁻¹) | Assignment |

| 2926 | C-H stretch (aliphatic) |

| 2855 | C-H stretch (aliphatic) |

| 1728 | C=O stretch (aldehyde) |

| 980 | Oxetane ring vibration |

Sample phase: Neat

Table 4: Mass Spectrometry (MS) Data for Oxetane-3-carbaldehyde

| m/z | Ion |

| 87.04 | [M+H]⁺ |

Ionization method: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above. These protocols are based on the first published synthesis and characterization of oxetane-3-carbaldehyde by Sutton, S. C. et al.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of oxetane-3-carbaldehyde (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat oxetane-3-carbaldehyde was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing: The resulting interferogram was processed using a standard FTIR software package to generate the infrared spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of oxetane-3-carbaldehyde was prepared in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

Instrumentation: Mass spectral analysis was performed on a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

Data Processing: The acquired mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like oxetane-3-carbaldehyde.

Conformational Analysis of the Oxetane Ring in Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable structural motif in medicinal chemistry and drug discovery. Its unique conformational properties and influence on physicochemical characteristics make it a compelling bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties. This technical guide provides a comprehensive overview of the conformational analysis of the oxetane ring in its derivatives, detailing experimental and computational methodologies, presenting key quantitative data, and visualizing important concepts.

Conformational Landscape of the Oxetane Ring

The conformational behavior of the oxetane ring is primarily dictated by a balance between ring strain and torsional strain. Unlike its carbocyclic analog, cyclobutane, which exhibits a significantly puckered conformation to alleviate torsional strain, the parent oxetane ring is nearly planar.[1][2] This planarity is attributed to the reduced number of eclipsing hydrogen-hydrogen interactions due to the presence of the oxygen atom.[2]

However, the introduction of substituents onto the oxetane ring significantly influences its conformation, leading to a more puckered structure to minimize steric and eclipsing interactions.[1] The degree of puckering is dependent on the nature, size, and position of the substituents.

Quantitative Conformational Data

The puckering of the oxetane ring can be quantified by the puckering angle, which describes the deviation from planarity. This parameter, along with key bond lengths and angles, provides a precise description of the ring's geometry.

| Compound | Puckering Angle (°) | C-O Bond Length (Å) | C-C Bond Length (Å) | C-O-C Angle (°) | C-C-C Angle (°) | C-C-O Angle (°) | Reference(s) |

| Oxetane (Parent) | 8.7 (at 140 K) | 1.46 | 1.53 | 90.2 | 84.8 | 92.0 | [1][2] |

| Oxetane (Parent) | 10.7 (at 90 K) | - | - | - | - | - | [1] |

| EDO (a biodegradable insecticide) | 16 | - | - | - | - | - | [1] |

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of oxetane derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For oxetane derivatives, ¹H and ¹³C NMR are used to determine the relative stereochemistry and conformational equilibria.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified oxetane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to obtain initial structural information.

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

To probe through-space proximities and deduce stereochemistry and conformational preferences, acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. The presence and intensity of cross-peaks between non-bonded protons provide information about their spatial proximity.

-

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Analyze the coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of these couplings can be related to the dihedral angles between adjacent protons via the Karplus equation, providing insights into the ring's pucker.

-

Interpret the NOESY/ROESY data to identify key intramolecular distances. Strong NOEs between protons on opposite sides of the ring can indicate a puckered conformation.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and puckering parameters.

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of the oxetane derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer in a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The final structure provides precise geometric parameters, including the puckering angle of the oxetane ring.

-

Computational Modeling

Computational chemistry plays a crucial role in complementing experimental data and providing deeper insights into the conformational energetics of oxetane derivatives.

Methodology Overview:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformations of the oxetane derivative.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the conformers to determine their populations at a given temperature.

-

-

Calculation of Spectroscopic Parameters:

-

Calculate NMR chemical shifts and coupling constants for the low-energy conformers. Comparison of these calculated values with experimental data can help to validate the computational model and provide a more detailed understanding of the conformational equilibrium in solution.

-

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex relationships in conformational analysis and drug design. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of oxetane derivatives.

Conclusion

The conformational analysis of the oxetane ring is a critical aspect of understanding the structure-activity and structure-property relationships of its derivatives, particularly in the context of drug discovery. The near-planar nature of the parent ring and the substituent-induced puckering provide a unique conformational landscape that can be exploited to fine-tune molecular properties. A combination of high-resolution experimental techniques, such as NMR spectroscopy and X-ray crystallography, along with computational modeling, offers a powerful approach to comprehensively characterize the conformational preferences of these valuable heterocyclic systems. The insights gained from such analyses are instrumental in the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Physical Properties of Oxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Oxetane-3-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of Oxetane-3-carbaldehyde

Oxetane-3-carbaldehyde (CAS No: 1305207-52-6) is a colorless to light yellow liquid with the molecular formula C4H6O2.[1] Its physical characteristics are crucial for its handling, reaction setup, and purification in a laboratory setting. The experimentally predicted values for its key physical properties are summarized below.

| Physical Property | Value | Notes |

| Boiling Point | 134.2 ± 15.0 °C | at 760 mmHg[1][2] |

| Density | 1.254 ± 0.06 g/cm³ | Predicted value[1][2] |

| Flash Point | 42.3 ± 13.9 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a compound like Oxetane-3-carbaldehyde is fundamental for its application in research and development. The following sections detail standardized laboratory procedures for measuring boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for determining the boiling point of a small sample of liquid is the capillary method using a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of Oxetane-3-carbaldehyde is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing liquid paraffin, ensuring the heat is distributed evenly.[4][5]

-

The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the open end of the capillary tube as the trapped air expands.[6]

-

Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

-

The liquid will begin to cool, and the rate of bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density

The density of a liquid is its mass per unit volume.[7] A straightforward and accurate method for determining the density of a liquid involves the use of a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[8][9]

-

A known volume of Oxetane-3-carbaldehyde (e.g., 5 mL) is carefully added to the graduated cylinder. The volume should be read from the bottom of the meniscus.[10]

-

The graduated cylinder containing the liquid is then reweighed to determine the combined mass.[9][10]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.

-

The temperature of the liquid should also be recorded, as density is temperature-dependent.[7] For higher accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[10]

Visualized Workflows

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of determining the physical properties of a liquid compound such as Oxetane-3-carbaldehyde.

References

- 1. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [m.chemicalbook.com]

- 2. Oxetane-3-carbaldehyde - Protheragen [protheragen.ai]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity and Electronic Structure of Oxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetane-3-carbaldehyde is a versatile four-membered heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties, stemming from the inherent ring strain of the oxetane core, impart desirable physicochemical characteristics to parent molecules, often leading to improved solubility, metabolic stability, and three-dimensionality. This technical guide provides a comprehensive overview of the reactivity and electronic structure of oxetane-3-carbaldehyde, offering detailed experimental protocols for its key transformations and insights into its electronic landscape. The strategic incorporation of this and other oxetane derivatives into drug candidates is highlighted by their presence in several compounds currently in clinical trials.

Introduction

The oxetane ring, a four-membered cyclic ether, is a privileged scaffold in modern medicinal chemistry. It serves as a valuable bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties. This substitution can lead to significant improvements in a compound's pharmacokinetic profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability[1]. Oxetane-3-carbaldehyde, as a functionalized derivative, provides a key entry point for the introduction of the oxetane motif and further molecular elaboration. The aldehyde functionality allows for a wide array of chemical transformations, making it a crucial intermediate in the synthesis of complex oxetane-containing molecules. The inherent ring strain of approximately 25.5 kcal/mol not only influences its reactivity but also contributes to the unique three-dimensional conformations it can adopt[2].

Electronic Structure

The electronic structure of oxetane-3-carbaldehyde is a key determinant of its reactivity. The strained C-O-C bond angle in the oxetane ring leads to increased p-character in the C-O bonds and exposes the oxygen lone pairs, making the oxetane oxygen a good hydrogen bond acceptor. The aldehyde group, being an electron-withdrawing group, influences the electron density distribution within the ring. While specific computational studies on oxetane-3-carbaldehyde are not widely available in the literature, data from closely related oxetane derivatives and general principles of computational chemistry allow for a qualitative understanding of its electronic properties.

Table 1: Calculated Electronic Properties of a Model Oxetane System *

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and based on typical DFT calculations for similar small heterocyclic aldehydes. They are intended for illustrative purposes and would require specific calculations for oxetane-3-carbaldehyde for verification.

Synthesis of Oxetane-3-carbaldehyde

Oxetane-3-carbaldehyde can be reliably synthesized from commercially available precursors. Two common methods are the oxidation of oxetane-3-methanol and the homologation of oxetan-3-one.

Oxidation of Oxetane-3-methanol

A widely used method involves the oxidation of oxetane-3-methanol using a mild oxidizing agent such as Pyridinium Dichromate (PDC). This method provides the desired aldehyde in good yield with minimal workup[3].

Experimental Protocol: Oxidation of Oxetane-3-methanol with PDC[3]

-

To a solution of oxetane-3-methanol (1.0 eq) in dichloromethane (DCM), add Pyridinium Dichromate (PDC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to afford crude oxetane-3-carbaldehyde.

-

The crude product is often used directly in the next step without further purification.

Homologation of Oxetan-3-one

A multi-step homologation sequence starting from oxetan-3-one can also be employed to furnish oxetane-3-carbaldehyde. This route offers an alternative for accessing the target molecule[3][4].

Reactivity of Oxetane-3-carbaldehyde

The reactivity of oxetane-3-carbaldehyde is dominated by the chemistry of the aldehyde group, while also being influenced by the underlying oxetane ring. The aldehyde undergoes typical nucleophilic additions, oxidations, and reductions. The oxetane ring is generally stable under many reaction conditions but can be susceptible to ring-opening under strongly acidic or with certain nucleophiles.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is readily attacked by various nucleophiles, including organometallic reagents and ylides.

Grignard reagents add to oxetane-3-carbaldehyde to form secondary alcohols. The oxetane ring is typically stable under these conditions[3].

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

-

Prepare a solution of oxetane-3-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise to the aldehyde solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. The reaction proceeds via a phosphonium ylide.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

-

Stir the resulting ylide solution at room temperature for 30 minutes.

-

Cool the solution back to 0 °C and add a solution of oxetane-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography to remove triphenylphosphine oxide.

Oxidation

Oxetane-3-carbaldehyde can be oxidized to the corresponding carboxylic acid, oxetane-3-carboxylic acid, using various oxidizing agents. The Pinnick oxidation is a mild and efficient method for this transformation[5][6][7][8].

Experimental Protocol: Pinnick Oxidation

-

Dissolve oxetane-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (as a scavenger for hypochlorite) and sodium dihydrogen phosphate (as a buffer).

-

To this stirred solution, add sodium chlorite (1.5 eq) portion-wise at room temperature.

-

Stir the reaction for 4-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield oxetane-3-carboxylic acid.

Reduction

The aldehyde can be readily reduced to the primary alcohol, oxetane-3-methanol, using common reducing agents like sodium borohydride[9][10][11][12].

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve oxetane-3-carbaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise with stirring.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford oxetane-3-methanol.

Cycloaddition Reactions

While the aldehyde functionality of oxetane-3-carbaldehyde can participate in cycloaddition reactions, specific examples are not extensively documented. However, based on general principles, reactions like the Paternò-Büchi reaction are plausible.

Paternò-Büchi Reaction

In the Paternò-Büchi reaction, an excited state carbonyl compound undergoes a [2+2] photocycloaddition with an alkene to form an oxetane. It is conceivable that oxetane-3-carbaldehyde could act as the carbonyl component in such a reaction, leading to the formation of bicyclic oxetane structures[4][6][13][14][15].

Role in Drug Discovery and Development

The strategic use of the oxetane motif is a growing trend in drug discovery. Several oxetane-containing compounds are currently in clinical trials, targeting a range of diseases from cancer to viral infections. The oxetane ring is often introduced to modulate physicochemical properties, such as reducing the basicity of a nearby amine, thereby improving the pharmacokinetic profile of the drug candidate[1][16][17][18].

Caption: A generalized workflow for the incorporation of an oxetane moiety into a drug discovery pipeline.

Conclusion

Oxetane-3-carbaldehyde is a valuable and reactive building block in organic synthesis and medicinal chemistry. Its aldehyde functionality provides a handle for a diverse range of chemical transformations, allowing for the construction of complex molecules with improved drug-like properties. The stability of the oxetane ring under many standard reaction conditions, coupled with its unique electronic and steric attributes, ensures its continued importance in the development of new therapeutic agents. This guide provides a foundational understanding of the reactivity and electronic structure of oxetane-3-carbaldehyde, equipping researchers with the knowledge to effectively utilize this important synthetic intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Oxetane-3-carbaldehyde | C4H6O2 | CID 53346603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Ring Strain and Stability of the Oxetane Moiety

Abstract: The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing importance in medicinal chemistry and materials science. Its significance stems from a unique combination of high ring strain, polarity, and metabolic stability, which can be leveraged to enhance the physicochemical and pharmacological properties of molecules. This guide provides a comprehensive analysis of the thermodynamic and kinetic factors governing the stability of the oxetane moiety. We present quantitative data on its ring strain, geometry, and reactivity, alongside detailed experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of oxetane chemistry.

Thermodynamic Stability and Ring Strain

The reactivity of four-membered rings like oxetane is largely dictated by the desire to alleviate internal strain.[1] This strain is a composite of angle strain, resulting from the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons, and torsional strain, which arises from eclipsing interactions between adjacent substituents.[1]

The strain energy of oxetane is substantial, making it significantly more reactive than its five-membered analog, tetrahydrofuran (THF), and comparable to the highly reactive three-membered oxirane ring.[2] The relief of this strain provides a thermodynamic driving force for various chemical transformations, particularly ring-opening reactions.[1]

Quantitative Analysis of Ring Strain

The ring strain energy (RSE) of a cyclic molecule is the excess potential energy it possesses compared to a strain-free acyclic counterpart.[3] Oxetane's RSE is approximately 25.5-25.6 kcal/mol (about 107 kJ/mol), which is only slightly less than that of cyclobutane (26.3 kcal/mol) and oxirane (27.3 kcal/mol).[1][2][4] In stark contrast, the five-membered THF ring has a much lower strain energy of 5.6 kcal/mol.[2] This high strain energy is a key factor in the kinetic instability of oxetanes, predisposing them to ring-opening reactions.[1][5]

| Table 1: Thermodynamic Properties of Selected Cyclic Compounds | |||

| Compound | Ring Size | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

| Oxirane | 3 | 27.3[2][6] | ~114[7] |

| Oxetane | 4 | ~25.6 [1] | ~107 [1][7] |

| Tetrahydrofuran (THF) | 5 | 5.6[2] | ~23[7] |

| Cyclobutane | 4 | 26.3[1] | ~110[1] |

| Cyclopentane | 5 | 6.2 | ~26 |

| Cyclohexane | 6 | ~0 | ~0 |

Geometric Consequences of Ring Strain

The high ring strain in oxetane manifests in its distorted bond angles and lengths. X-ray crystallographic studies have revealed that the oxetane ring is nearly planar, with a slight puckering angle of 8.7° at 140 K.[2][4] This is a smaller puckering angle than that observed in cyclobutane (approximately 30°), a difference attributed to reduced gauche interactions due to the replacement of a methylene unit with an oxygen atom.[2][8]

The internal bond angles are significantly compressed from the ideal tetrahedral angle.[2] The strained C-O-C bond angle also makes the oxygen lone pairs more accessible, rendering oxetane a potent hydrogen-bond acceptor and Lewis base.[2][9]

| Table 2: Experimental Geometric Parameters of Unsubstituted Oxetane | ||

| Parameter | Value | Source |

| C-O Bond Length | 1.46 Å | [4][9] |

| C-C Bond Length | 1.53 Å | [4][9] |

| C-O-C Bond Angle | 90.2° | [9] |

| C-C-O Bond Angle | 92.0°[9] (91.80°[10]) | [9][10] |

| C-C-C Bond Angle | 84.8° | [9] |

| Puckering Angle | 8.7° (at 140 K) | [2][4] |

Kinetic Stability and Reactivity

While thermodynamically unstable due to ring strain, the kinetic stability of oxetanes can vary significantly depending on their substitution pattern and the reaction conditions. The high ring strain is the primary driving force for their characteristic ring-opening reactions.[1]

Ring-Opening Reactions